N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a cyanopyrazine moiety, and a pyrrolidine ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It’s known that compounds with similar structures can interact with their targets and cause changes at the molecular level . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Related compounds have been found to exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Introduction of the Cyanopyrazine Moiety: The cyanopyrazine group can be introduced via a nucleophilic substitution reaction using a pyrazine derivative and a cyanide source.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxylate
- N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide analogs
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-14(2,3)18-13(20)10-4-7-19(9-10)12-11(8-15)16-5-6-17-12/h5-6,10H,4,7,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMZFGLBSQNTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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